![molecular formula C18H28N4O2 B7647259 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine class of drugs. This compound has been extensively studied for its potential therapeutic applications in the field of neuroscience.
作用機序
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the GABAA receptor. It binds to the benzodiazepine site on the receptor and inhibits the binding of other ligands such as benzodiazepines and barbiturates. This results in a decrease in the activity of the GABAA receptor and an increase in neuronal excitability. This mechanism of action is responsible for the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects. It has also been found to decrease the release of acetylcholine, which may be responsible for its cognitive impairing effects. This compound 15-4513 has also been found to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.
実験室実験の利点と制限
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the GABAA receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is that it has a short half-life, which makes it difficult to use in long-term experiments. Additionally, it has been found to have off-target effects on other receptors, which may complicate its interpretation in some experiments.
将来の方向性
There are a number of future directions for research on 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513. One direction is to study its potential therapeutic applications in the treatment of alcohol addiction. Another direction is to study its effects on the GABAA receptor in different brain regions and cell types. Additionally, there is a need to develop more selective antagonists of the GABAA receptor that do not have off-target effects on other receptors. Finally, there is a need to develop new methods for delivering this compound 15-4513 to the brain in order to overcome its short half-life.
合成法
The synthesis of 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide involves the reaction of 4-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-1,4-diazepane-1-carboxamide to yield the final product, this compound 15-4513.
科学的研究の応用
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to be a potent antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has been used to study the role of GABAA receptors in the regulation of anxiety, memory, and sleep. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcohol addiction.
特性
IUPAC Name |
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-20-7-4-8-22(10-9-20)18(23)19-17-6-3-2-5-16(17)15-21-11-13-24-14-12-21/h2-3,5-6H,4,7-15H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSDFYPSGHTUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


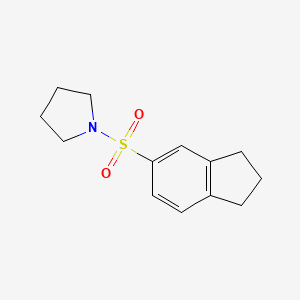
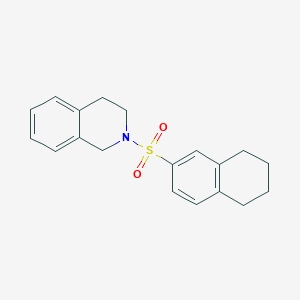

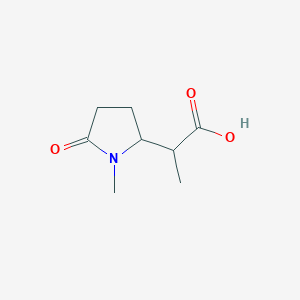
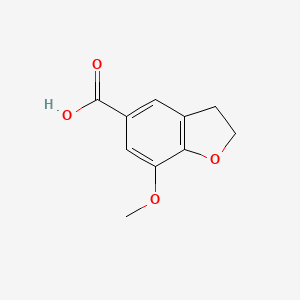

![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
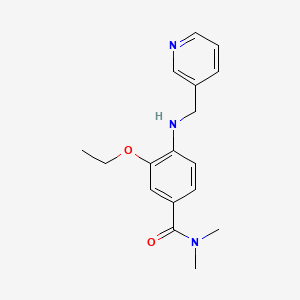
![1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)